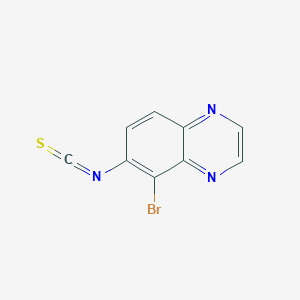

5-Bromo-6-isothiocyanatoquinoxaline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMXQMOFAYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403506 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-46-9, 132356-31-1 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline

The following technical guide details the properties, synthesis, and application of 5-Bromo-6-isothiocyanatoquinoxaline .

Note on CAS Number: As of the current chemical indexing (2025/2026), This compound does not have a widely assigned, public Chemical Abstracts Service (CAS) registry number. It is a specialized, reactive electrophilic probe, typically synthesized in situ or in small batches from its stable precursor, 5-Bromo-6-aminoquinoxaline (CAS 50358-63-9). This guide treats the compound as a high-value chemical tool for activity-based protein profiling (ABPP) and covalent inhibitor design.

A Reactive Electrophilic Probe for Covalent Protein Modification

Executive Summary

This compound is a heterobifunctional chemical probe designed for the covalent labeling of nucleophilic amino acid residues (primarily cysteine and lysine) within quinoxaline-binding pockets. Structurally, it combines a quinoxaline scaffold (common in kinase and

-

5-Bromo substituent: Provides steric bulk and halogen-bonding potential, often enhancing selectivity for specific hydrophobic pockets.

-

6-Isothiocyanate (-N=C=S) group: An electrophilic warhead that reacts irreversibly with nucleophiles to form stable thiourea linkages.

This compound is primarily utilized in Medicinal Chemistry for "warhead scanning" (converting reversible binders to covalent inhibitors) and in Chemical Biology for mapping ligand binding sites via proteomic mass spectrometry.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~266.12 g/mol |

| Precursor CAS | 50358-63-9 (5-Bromo-6-aminoquinoxaline) |

| Physical State | Yellow to orange solid (predicted) |

| Solubility | Soluble in DMSO, DMF, |

| Reactivity | High sensitivity to nucleophiles (amines, thiols); hydrolyzes slowly in water. |

| Storage | -20°C, Desiccated, under Inert Atmosphere ( |

Synthesis Protocol (Self-Validating System)

Rationale: Since the isothiocyanate is reactive, it is best synthesized from the stable amine precursor. The Thiophosgene Method is the gold standard for maintaining the integrity of the quinoxaline ring while ensuring complete conversion.

Materials

-

Precursor: 5-Bromo-6-aminoquinoxaline (1.0 eq)

-

Reagent: Thiophosgene (

) (1.2 eq) [DANGER: Highly Toxic] -

Base: Calcium Carbonate (

) or Triethylamine ( -

Solvent: Dichloromethane (

) / Water biphasic system OR anhydrous THF.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-Bromo-6-aminoquinoxaline (1 mmol) in

(10 mL). -

Base Addition: Add solid

(2 mmol) to the mixture. Cool the suspension to 0°C in an ice bath. -

Thiophosgene Addition: Slowly add Thiophosgene (1.2 mmol) dropwise over 10 minutes. Note: The reaction will turn from yellow to a darker orange/red.

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine spot (polar, fluorescent) should disappear, replaced by a less polar isothiocyanate spot.

-

-

Workup: Filter off the inorganic salts. Wash the filtrate with cold water (

) and brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via flash chromatography on silica gel (eluting with Hexane/DCM).

-

Yield Check: Expected yield >80%.

-

Identity Check: IR Spectroscopy should show a strong stretch at ~2100-2150 cm⁻¹ (characteristic of -N=C=S).

-

Mechanism of Action: Covalent Labeling

The core utility of this compound lies in its ability to "trap" the biological target.

-

Recognition: The quinoxaline core binds reversibly to the target protein's active site (e.g., ATP pocket of a kinase or orthosteric site of a GPCR).

-

Proximity Effect: The binding event positions the electrophilic -NCS group adjacent to a nucleophilic residue (Cys-SH or Lys-NH2).

-

Covalent Bond Formation: The nucleophile attacks the central carbon of the isothiocyanate, forming a stable thiourea adduct.

Diagram: Reaction Mechanism

Caption: Kinetic pathway of covalent modification. The reversible binding step increases the local concentration, driving the irreversible thiourea formation.

Applications in Drug Discovery

A. Activity-Based Protein Profiling (ABPP)

Use this probe to identify unknown off-targets of quinoxaline drugs.

-

Protocol: Incubate proteome with probe

Digest proteins

B. "Warhead Scanning" for Covalent Inhibitors

If a reversible quinoxaline inhibitor has a short residence time, converting it to the isothiocyanate analog can validate if a covalent strategy is viable.

-

Logic: If the 5-Bromo-6-isothiocyanato derivative shows time-dependent inhibition (

decreases with pre-incubation time), a cysteine is likely accessible in the binding pocket.

Safety & Handling (Critical)

-

Toxicity: Isothiocyanates are potent sensitizers and lachrymators. Thiophosgene is extremely toxic. All work must be performed in a functioning fume hood .

-

Decontamination: Spills should be treated with a mixture of aqueous ammonia and ethanol to convert the isothiocyanate/thiophosgene into harmless thioureas/ureas before disposal.

References

-

Structure-Activity Relationships of Quinoxalines

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the 5-bromo-6-amino scaffold as a key intermediate for alpha-2 adrenergic agonists (e.g., Brimonidine).

-

Link:

-

Isothiocyanate Chemistry in Proteomics

- Source:Nature Protocols. "Activity-based protein profiling: the serine hydrolases." (General methodology for reactive probes).

- Context: Describes the mechanism of electrophilic probes in complex proteomes.

-

Link:

-

Precursor Identification (CAS 50358-63-9)

- Source:PubChem. "5-Bromo-6-quinoxalinamine."

- Context: Verification of the starting m

-

Link:

Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline

This guide serves as a definitive technical resource for 5-Bromo-6-isothiocyanatoquinoxaline , a critical intermediate in the synthesis of the alpha-2 adrenergic agonist Brimonidine .[1] It is designed for medicinal chemists, process development scientists, and quality control professionals.

Structure, Synthesis, and Application in Brimonidine Manufacturing[1][2]

Executive Summary & Chemical Profile

This compound (CAS: 134892-46-9) is a specialized heterocyclic electrophile.[1][2] It serves as the pivotal "activation" intermediate in the conversion of 6-amino-5-bromoquinoxaline to Brimonidine.[1] Its isothiocyanate (-N=C=S) moiety provides the necessary reactivity to form the imidazoline ring system characteristic of Brimonidine.[1]

Due to its high reactivity, it is also monitored as a process-related impurity (often designated as Brimonidine Impurity 22) in final drug substances, requiring strict control strategies.

Physicochemical Characterization

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 134892-46-9 |

| Molecular Formula | C₉H₄BrN₃S |

| Molecular Weight | 266.12 g/mol |

| Appearance | Pale orange to light brown crystalline solid |

| Melting Point | 154–158 °C |

| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol; Insoluble in Water |

| Reactivity | Highly electrophilic; reacts rapidly with nucleophiles (amines, thiols) |

Synthesis & Reaction Mechanism

The synthesis of Brimonidine hinges on the transformation of the inert amino group into the reactive isothiocyanate species.[1] This section details the mechanistic pathway.

Mechanism of Action: The Isothiocyanate "Anchor"

The isothiocyanate group acts as a electrophilic "anchor."[1] When exposed to ethylenediamine , the diamine attacks the central carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent cyclization (often driven by heat or desulfurization agents) yields the 4,5-dihydro-1H-imidazol-2-yl ring of Brimonidine.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the industrial route from the amino-precursor to the final API, highlighting the critical role of the isothiocyanate intermediate.

Figure 1: Synthetic pathway transforming the amino-quinoxaline precursor into Brimonidine via the isothiocyanate intermediate.[3]

Experimental Protocols

Caution: This protocol involves Thiophosgene (highly toxic) and Isothiocyanates (sensitizers).[1] All operations must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

This method utilizes thiophosgene to convert the primary amine.[1][3]

-

Preparation : Suspend 6-amino-5-bromoquinoxaline (1.0 eq) in a biphasic mixture of water and dichloromethane (DCM).

-

Activation : Cool the mixture to 0–5 °C.

-

Addition : Slowly add Thiophosgene (1.2 eq) dropwise over 30 minutes. Maintain temperature <10 °C to prevent polymerization.[1]

-

Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Check by TLC or HPLC for disappearance of the amine starting material.[1]

-

-

Work-up : Separate the organic layer.[1][3] Wash with water (2x) and brine.[1] Dry over anhydrous MgSO₄.

-

Isolation : Concentrate the solvent under reduced pressure. The product typically crystallizes as a pale brown solid.[1]

-

Purification : Recrystallize from hexane/toluene if necessary to remove residual polymeric species.[1]

Protocol B: Conversion to Brimonidine (Imidazoline Formation)

-

Coupling : Dissolve This compound (1.0 eq) in Toluene or Benzene (historical).

-

Nucleophilic Attack : Add Ethylenediamine (excess, ~5-10 eq) dropwise.[1] The reaction is exothermic; cooling may be required.[1]

-

Cyclization : Heat the mixture to reflux (or use a desulfurizing agent like HgO if avoiding high heat, though thermal cyclization is standard for this scaffold).[1]

-

Evolution : H₂S gas is evolved during cyclization (trap with NaOH scrubber).[1]

-

Isolation : Upon completion, cool and filter the precipitate. Wash with methanol/water to obtain the crude Brimonidine base.[1]

Analytical Characterization & Impurity Profiling

In drug development, confirming the structure of the intermediate and detecting it in the final product is mandatory.

Spectroscopic Signature

-

IR Spectroscopy : The most diagnostic feature is the strong, broad absorption band of the -N=C=S group at 2050–2150 cm⁻¹ . The disappearance of this peak confirms the conversion to the thiourea/imidazoline.[1]

-

¹H-NMR (DMSO-d₆) :

-

Mass Spectrometry :

Impurity Control Strategy

As "Brimonidine Impurity 22," this compound is a structural alert due to the reactive isothiocyanate group (potential genotoxicity).

-

Limit of Quantitation (LOQ) : Methods must be sensitive enough to detect <0.10% levels.[1]

-

HPLC Method :

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase : Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[1][4]

-

Detection : UV at 254 nm (Quinoxaline core absorption).[1]

-

Retention Time : The isothiocyanate is significantly less polar than Brimonidine and will elute later (higher RRT).[1]

-

Handling & Safety (E-E-A-T)

Risk Assessment :

-

Toxicity : Isothiocyanates are potent electrophiles.[1] They can covalently modify proteins (skin sensitization) and DNA.[1]

-

Thiophosgene : Extremely toxic by inhalation.[1] Hydrolyzes to HCl and CO₂.[1] Use only in a well-ventilated hood with a caustic scrubber.[1]

-

Storage : Moisture sensitive.[1] Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the amine or formation of insoluble thioureas.[1]

References

-

PubChem . This compound (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link]

-

Google Patents . Method for preparing medicament midbody 5-bromo-6-aminoquinoxaline. CN101318939A.[1] Available at:

Sources

- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]

- 3. JP6270603B2 - Novel polymorph of brimonidine tartrate and process for producing the same - Google Patents [patents.google.com]

- 4. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Bromo-6-isothiocyanatoquinoxaline

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-isothiocyanatoquinoxaline

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-glaucoma treatments.[1][2][3] Within this privileged class of heterocyclic compounds, this compound stands out as a highly versatile and valuable synthetic intermediate.[4] Its strategic importance is primarily derived from its dual reactive sites: the electrophilic isothiocyanate group, which readily reacts with nucleophiles such as amines to form thioureas, and the bromo-substituted aromatic ring, which is amenable to a variety of cross-coupling reactions.

This combination makes it a critical building block in the synthesis of complex molecules, most notably in the development of pharmaceuticals like Brimonidine, a highly selective α2-adrenergic receptor agonist used in the treatment of open-angle glaucoma.[5] This guide provides a comprehensive, in-depth exploration of the synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the synthetic strategy, elucidate the underlying reaction mechanisms, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.

The synthesis is logically approached as a two-stage process:

-

Formation of the Key Precursor: The synthesis of 5-Bromo-6-aminoquinoxaline, the immediate precursor to the target molecule.

-

Conversion to the Isothiocyanate: The transformation of the amino group into the isothiocyanate functionality.

This document provides full editorial control to present the most logical and scientifically sound pathway, moving beyond a simple recitation of steps to explain the causality and rationale behind each experimental choice.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-6-aminoquinoxaline

The successful synthesis of the final product hinges on the efficient and high-purity production of its precursor, 5-Bromo-6-aminoquinoxaline.[6] The most direct and widely cited method involves the selective electrophilic bromination of 6-aminoquinoxaline.[5]

Chemical Rationale and Mechanistic Insight

The core of this transformation is an electrophilic aromatic substitution reaction. The quinoxaline ring system is electron-deficient; however, the presence of the amino group (-NH₂) at the 6-position profoundly influences its reactivity. The -NH₂ group is a potent activating group, donating electron density to the aromatic ring via resonance. This activation preferentially directs incoming electrophiles to the ortho and para positions. In the case of 6-aminoquinoxaline, the position ortho to the amino group (the 5-position) is highly activated and sterically accessible, making it the prime site for bromination.

The choice of brominating agent and solvent is critical for achieving high selectivity and yield. While elemental bromine (Br₂) can be used, it often requires careful control to prevent over-bromination or side reactions. A common and effective method employs a copper(II) bromide catalyst in a hydrobromic acid solution, using oxygen as the oxidant to regenerate the active brominating species.[5]

Experimental Workflow: Synthesis of 5-Bromo-6-aminoquinoxaline

Caption: Workflow for the bromination of 6-aminoquinoxaline.

Detailed Step-by-Step Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for gas (oxygen or air).

-

Charging the Reactor: To an aqueous solution of hydrobromic acid (0.8 M, 150 mL), add 6-aminoquinoxaline (14.52 g, 0.10 mol) and copper(II) bromide (2.23 g, 0.01 mol).[5]

-

Reaction Execution: Heat the mixture to 90-95 °C while stirring. Introduce a steady stream of oxygen or air into the reaction mixture. Maintain these conditions for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding a 20% sodium hydroxide (NaOH) solution until the pH reaches 9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 90 mL).

-

Purification: Combine the organic layers and wash twice with purified water (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Final Product: Dry the resulting solid in a vacuum oven at 40 °C to yield pure 5-bromo-6-aminoquinoxaline. This method has been reported to achieve yields as high as 97.8%.[5]

| Parameter | Value/Condition | Rationale |

| Starting Material | 6-Aminoquinoxaline | Commercially available precursor.[7] |

| Brominating System | CuBr₂ / HBr / O₂ | In-situ generation of the electrophilic bromine species, catalytic turnover. |

| Solvent | Aqueous HBr | Provides the acidic medium and bromide source for the reaction. |

| Temperature | 90-95 °C | Ensures sufficient reaction kinetics without significant degradation. |

| Reaction Time | ~4 hours | Typical duration for completion, should be confirmed by TLC. |

| Work-up | Basification (NaOH) | Neutralizes the acid and deprotonates the amine for extraction. |

| Extraction Solvent | Dichloromethane | Good solubility for the product and immiscibility with water. |

| Reported Yield | 97.8%[5] | Demonstrates high efficiency of the protocol. |

Part 2: Conversion to this compound

The final step in the pathway is the conversion of the primary amino group of 5-Bromo-6-aminoquinoxaline into the isothiocyanate functionality. This is a classic transformation for which thiophosgene (CSCl₂) is the most direct and efficient reagent.[8][9]

Chemical Rationale and Mechanistic Insight

Thiophosgene is a highly electrophilic compound due to the two electron-withdrawing chlorine atoms attached to the thiocarbonyl carbon. The reaction mechanism is initiated by the nucleophilic attack of the primary amine onto this electrophilic carbon. This is followed by a series of elimination steps, driven by the formation of the stable and highly energetic isothiocyanate group and the release of two molecules of hydrogen chloride (HCl).

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the thiocarbonyl carbon of CSCl₂.

-

Intermediate Formation: A transient thiocarbamoyl chloride intermediate is formed.

-

HCl Elimination: Two successive dehydrochlorination events, often facilitated by a base or simply by the reaction conditions, lead to the formation of the final C=N=S double bond system.

Given the release of HCl, the reaction is often performed in the presence of a mild base (e.g., triethylamine, calcium carbonate) to act as an acid scavenger, or by using the hydrobromide salt of the amine in an aqueous medium where the water can buffer the generated acid.[8][10]

Safety Directive: Handling Thiophosgene

Thiophosgene (CSCl₂) is a highly toxic, volatile, and corrosive red liquid that reacts with water. [11][12][13] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. It is crucial to work with small quantities and ensure that all glassware is dry before use. Any residual thiophosgene should be quenched carefully with a basic solution (e.g., NaOH).

Experimental Workflow: Isothiocyanate Formation

Caption: Workflow for the conversion of the amino group to isothiocyanate.

Detailed Step-by-Step Protocol

This protocol is adapted from a documented synthesis using the hydrobromide salt of the precursor, which can be prepared by treating the free amine with HBr.[8]

-

Apparatus Setup: Use a round-bottom flask with a high-torque overhead or a very strong magnetic stirrer.

-

Dissolving the Precursor: Dissolve the 5-Bromo-6-aminoquinoxaline hydrobromide (4.27 g, 14.0 mmol) in 60 mL of water.

-

Reagent Addition: While stirring vigorously, add thiophosgene (1.28 mL, 16.8 mmol) in small portions. [CAUTION: Perform this step in a fume hood] .

-

Reaction Execution: Continue to stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2 hours, often indicated by a color change as the reactants are consumed.[8]

-

Isolation: A solid product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the filtered solid thoroughly with copious amounts of water to remove any unreacted starting material and inorganic byproducts.

-

Final Product: Dry the purified solid under vacuum to yield this compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Bromo-6-aminoquinoxaline HBr | Using the salt form can improve handling and solubility in the aqueous medium. |

| Reagent | Thiophosgene (CSCl₂) | The most direct and efficient reagent for converting primary amines to isothiocyanates.[9][14] |

| Solvent | Water | Acts as the reaction medium; the protocol is designed to work despite thiophosgene's reactivity with water. |

| Stirring | Vigorous | Essential for ensuring adequate mixing in the biphasic system to facilitate the reaction. |

| Reaction Time | ~2 hours | Sufficient time for the reaction to proceed to completion at room temperature. |

| Work-up | Filtration and Water Wash | A simple and effective method for isolating and purifying the precipitated solid product. |

Conclusion

The synthesis of this compound is a robust and reproducible two-stage process that provides access to a highly valuable intermediate for drug discovery and development. The pathway relies on a selective electrophilic bromination of 6-aminoquinoxaline, followed by a standard conversion of the resulting primary amine to an isothiocyanate using thiophosgene. By understanding the mechanistic principles behind each step and adhering to rigorous experimental and safety protocols, particularly in the handling of thiophosgene, researchers can reliably produce this key building block in high yield and purity. The methodologies outlined in this guide represent a convergence of established chemical principles and optimized, field-tested procedures, providing a solid foundation for further synthetic exploration.

References

- CN101318939A. (2008). Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Google Patents.

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2929. Published in PMC. Retrieved from [Link]

-

Grivani, G., & Laleh, M. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry, 9(4), 2119-2124. Retrieved from [Link]

- WO2018125548A1. (2018). Methods for the preparation of 6-aminoisoquinoline. Google Patents.

-

LookChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Sharma, S. (1977). Thiophosgene in Organic Synthesis. Synthesis, 1977(12), 803-820. Retrieved from [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

-

Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2977-2984. Retrieved from [Link]

-

Singh, M., & Singh, J. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-21. Published in PMC. Retrieved from [Link]

-

Dömling, A. (2017). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 14(1), 3-12. Retrieved from [Link]

-

WO 00/38684. (2000). QUINOLINE AND QUINOXALINE DERIVATIVES FOR THE TREATMENT OF GLAUCOMA. Google Patents. Retrieved from [Link]

- US3341564A. (1967). Process for converting primary amines to isothiocyanates. Google Patents.

-

Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. Retrieved from [Link]

-

Romano, D., & Botero, M. A. (2013). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 10(4), 626-644. Published in PMC. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6610. Retrieved from [Link]

-

El-Gazzar, A. B. A. (n.d.). Synthesis of some heterocyclic isothiocyanates. Retrieved from [Link]

-

Patel, M. R., et al. (2013). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 5(4), 25-31. Retrieved from [Link]

-

ChemBK. (n.d.). Thiophosgene. Retrieved from [Link]

-

ChemBK. (n.d.). 5-bromo-6-amino quinoxaline. Retrieved from [Link]

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 5-Bromoquinoxalin-6-amine | 50358-63-9 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiophosgene - Wikipedia [en.wikipedia.org]

- 12. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chembk.com [chembk.com]

- 14. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline Reactivity & Application

Strategic Scaffolding for Alpha-2 Adrenergic Agonists & Heterocyclic Libraries

Executive Summary & Molecular Architecture

5-Bromo-6-isothiocyanatoquinoxaline (5-Br-6-ITC) is a high-value heterocyclic electrophile, primarily recognized as the key intermediate in the synthesis of Brimonidine (Alphagan®), a selective alpha-2 adrenergic agonist used in glaucoma therapy.

Unlike generic isothiocyanates (ITCs), this molecule possesses a unique "push-pull" electronic structure defined by the electron-deficient quinoxaline core and the steric/electronic influence of the ortho-bromine substituent.

Reactivity Profile: The Ortho-Halo Effect

The reactivity of 5-Br-6-ITC is governed by three structural factors:

-

The Quinoxaline Sink: The diaza-naphthalene ring is electron-withdrawing, increasing the electrophilicity of the isothiocyanate carbon (

), making it highly reactive toward nucleophiles. -

The 5-Bromo Steric Gate: The bromine atom at position 5 is ortho to the isothiocyanate group at position 6. This imposes steric hindrance that prevents "runaway" non-selective reactions, allowing for controlled mono-functionalization, but may require optimized solvent systems to ensure complete conversion.

-

Bifunctionality: The molecule offers two distinct reaction axes:

-

Axis A (Soft Electrophile): The -NCS group reacts with amines/thiols under mild conditions.

-

Axis B (Hard/Transition Metal Handle): The C-Br bond remains intact during nucleophilic addition, serving as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Nucleophilic Addition Protocols

The following protocols are designed as self-validating systems. The disappearance of the characteristic isothiocyanate stretch in IR serves as the primary endpoint indicator.

Protocol A: Synthesis of Brimonidine Analogs (Cyclization with Diamines)

Target: Formation of the 2-imidazolidinylideneamino pharmacophore. This is the industry-standard reaction for this scaffold.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Ethylenediamine (anhydrous, 5.0 eq - Excess acts as base and solvent co-factor)

-

Solvent: Methanol (MeOH) or Toluene (for higher temp)

-

Catalyst (Optional): DMAP (0.1 eq) if kinetics are sluggish.

Step-by-Step Workflow:

-

Preparation: Dissolve 5-Br-6-ITC in anhydrous MeOH (0.1 M concentration). The solution will appear yellow/orange.

-

Addition: Add ethylenediamine dropwise at 0°C. Note: The reaction is exothermic. Control temperature to prevent polymerization.

-

Cyclization Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Mechanistic Check: The initial attack forms a thiourea intermediate. The second amine group then attacks the thiourea carbon, expelling ammonia (or H2S depending on conditions, though in this specific pathway, it typically forms the cyclic guanidine-like structure with loss of H2S upon oxidative workup or forcing conditions).

-

Refined Brimonidine Route: For the specific synthesis of Brimonidine, the thiourea is often cyclized using mercuric oxide (HgO) or other desulfurizing agents to form the imidazoline ring.

-

-

Monitoring: Monitor via TLC (MeOH/DCM 1:9). Look for the disappearance of the starting material (Rf ~0.8) and the appearance of the polar thiourea/cyclic product (Rf ~0.2).

-

Workup: Concentrate in vacuo. Triturate the residue with cold water to remove excess diamine. Filter the precipitate.

Protocol B: General Thiourea Library Generation

Target: Derivatization with primary amines for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Substrate: 5-Br-6-ITC (1.0 eq)

-

Nucleophile: Primary Amine (

, 1.1 eq) -

Solvent: Dichloromethane (DCM) or THF.

-

Base: Triethylamine (1.2 eq) - scavenges protons to drive equilibrium.

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-Br-6-ITC in DCM.

-

Coupling: Add the amine and triethylamine. Stir at RT for 4–12 hours.

-

Self-Validation (IR Check): Take an aliquot. FT-IR should show the complete loss of the strong

peak at ~2050–2150 cm⁻¹ . If the peak remains, add 0.2 eq more amine and heat to 40°C. -

Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

Reaction Pathways & Logic (Visualization)

The following diagram illustrates the bifurcation of reactivity: the primary nucleophilic attack on the ITC group and the secondary potential for cross-coupling at the bromine position.

Figure 1: Reaction cascade for this compound. The pathway splits based on the nucleophile choice (mono-amine vs. diamine) and allows for post-functionalization at the Br-position.

Analytical Validation Data

To ensure the integrity of the synthesis, compare your product against these expected spectroscopic signatures.

| Analytical Method | Expected Signal (Starting Material) | Expected Signal (Product: Thiourea) | Mechanistic Insight |

| FT-IR | Strong peak at ~2100 cm⁻¹ (-NCS) | Disappearance of 2100 cm⁻¹; Appearance of broad 3200–3400 cm⁻¹ (NH) | Confirmation of nucleophilic addition to the central carbon. |

| 1H NMR | Aromatic protons only (Quinoxaline ring) | New downfield singlets at ~8.0–10.0 ppm (Thiourea -NH) | Thiourea protons are highly deshielded and often exchangeable with D₂O. |

| 13C NMR | Peak at ~140 ppm (NCS Carbon) | Shift to ~180 ppm (C=S Carbon) | The hybridization change from sp to sp² results in a significant downfield shift. |

| Mass Spec | [M]+ peak at 265/267 (Br isotope pattern) | [M + Nucleophile]+ | 1:1 adduct formation. |

Safety & Handling (Critical)

-

Toxicity: Isothiocyanates are potent sensitizers. 5-Br-6-ITC is classified as Acute Tox. 3 (Oral) . It can cause severe skin and eye irritation.[1]

-

Lachrymator Potential: While less volatile than smaller ITCs (like allyl ITC), it should always be handled in a fume hood.

-

Quenching: Quench excess ITC with an aqueous solution of ammonia or dilute NaOH before disposal.

References

-

Brimonidine Synthesis & Intermediates

- General Reactivity of Quinoxaline Isothiocyanates: Source: MedChemExpress. (2024). Fluorescein 5(6)-isothiocyanate Protocols. (Cited for general ITC-amine coupling conditions).

-

Commercial Availability & Safety Data

-

Source: CymitQuimica. (2024).[2] 5-Bromo-6-Isothiocyanate Quinoxaline Safety Data Sheet.

-

-

Mechanistic Grounding (Isothiocyanate Chemistry)

- Source: Organic Chemistry Portal. (2023).

-

URL:[Link]

Sources

5-Bromo-6-isothiocyanatoquinoxaline: A Bifunctional Scaffold for Adrenergic Modulators

This technical guide details the synthetic utility, handling, and application of 5-Bromo-6-isothiocyanatoquinoxaline (CAS: 134892-46-9), a critical intermediate in the synthesis of alpha-2 adrenergic agonists.

Content Type: Technical Guide & Synthetic Whitepaper Audience: Medicinal Chemists, Process Development Scientists Focus: Synthesis, Reactivity Profile, and Application in Heterocyclic Library Construction

Executive Summary

This compound is a specialized heteroaromatic building block defined by its dual functionality: a highly electrophilic isothiocyanate (-NCS) group and a sterically significant bromine atom at the ortho position.

Its primary industrial application is as the key intermediate in the synthesis of Brimonidine (Alphagan®), a selective alpha-2 adrenergic agonist used to treat glaucoma. However, beyond this established pathway, the compound represents a versatile "privileged structure" for drug discovery. The juxtaposition of the halogen and the isothiocyanate allows for divergent synthesis—enabling the construction of imidazolines, thiazoles, and fused tricyclic systems.

Key Chemical Identifiers

| Property | Detail |

| CAS Number | 134892-46-9 |

| Molecular Formula | C₉H₄BrN₃S |

| Molecular Weight | 266.12 g/mol |

| Appearance | Pale yellow to off-white solid |

| Reactivity Class | Bifunctional Electrophile (NCS) / Aryl Halide (Br) |

| Primary Hazard | Toxic (Isothiocyanate); Lachrymator; Skin/Eye Irritant |

Synthetic Architecture & Production

The synthesis of this compound is a precision operation requiring strict control over stoichiometry and safety due to the use of thiocarbonyl transfer reagents.

Precursor Synthesis

The route begins with 6-amino-5-bromoquinoxaline . This precursor is typically generated via:

-

Reduction of 1,2-diamino-4-nitrobenzene.

-

Condensation with glyoxal to form the quinoxaline core.

-

Regioselective Bromination to install the 5-Br substituent.

Conversion to Isothiocyanate (The Core Protocol)

The transformation of the amine to the isothiocyanate is the critical step. The industrial standard utilizes thiophosgene (CSCl₂) , though modern green chemistry approaches are exploring milder alternatives.

Protocol A: The Thiophosgene Standard (High Yield)

-

Reagents: 6-Amino-5-bromoquinoxaline, Thiophosgene, Water/Dichloromethane (biphasic) or Toluene.

-

Mechanism: Nucleophilic attack of the amine on the thiophosgene carbon followed by elimination of HCl.

Step-by-Step Methodology:

Preparation: Suspend 6-amino-5-bromoquinoxaline (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ (to scavenge HCl).

Addition: Cool the mixture to 0–5°C. Add Thiophosgene (1.1–1.2 eq) dropwise over 30 minutes. Caution: Thiophosgene is highly toxic.

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (conversion of polar amine to non-polar isothiocyanate).

Workup: Separate the organic layer. Wash with water and brine. Dry over MgSO₄.

Isolation: Concentrate in vacuo. The product can often be used directly or recrystallized from hexane/EtOAc.

Protocol B: The "Green" Alternative (DPT)

For labs avoiding thiophosgene, di-2-pyridyl thionocarbonate (DPT) offers a safer, solid-state alternative.

-

Procedure: Stir the amine with DPT (1.1 eq) and DMAP (0.1 eq) in Acetonitrile at room temperature. The byproduct (2-pyridone) is easily removed by washing.

Reactivity Profile & Applications

The utility of this compound stems from its ability to undergo chemoselective reactions.

The "Brimonidine Bridge" (Imidazoline Formation)

This is the most validated pathway. The isothiocyanate reacts with a 1,2-diamine to form a cyclic guanidine-like system (imidazoline).

-

Mechanism:

-

Addition: Ethylenediamine attacks the NCS carbon to form a thiourea intermediate.

-

Cyclization: Intramolecular attack of the second amine nitrogen on the thiourea carbon, followed by the elimination of H₂S (desulfurization).

-

Role of Bromine: The 5-Br atom is not displaced. It remains to provide the necessary lipophilicity and steric conformation for alpha-2 receptor binding.

-

Divergent Library Synthesis

Researchers can exploit this building block for broader medicinal chemistry campaigns:

-

Thiourea Libraries: Reaction with diverse primary/secondary amines yields stable thioureas (potential antiviral/antibacterial scaffolds).

-

Heterocyclization: Reaction with hydrazides or amidines can yield triazoles or thiadiazoles fused to the quinoxaline core.

-

Late-Stage Coupling: The 5-Br position remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings after the NCS group has been reacted (chemoselectivity is key here; the NCS group is too reactive to survive Pd-catalysis unprotected).

Visualizing the Chemistry

The following diagrams illustrate the synthesis of the building block and its divergent applications.

Diagram 1: Synthesis & Application Workflow

Caption: Synthesis of this compound and its divergent transformation into drugs and libraries.

Diagram 2: Mechanism of Brimonidine Formation

Caption: The "Brimonidine Cyclization" pathway: Thiourea formation followed by desulfurative ring closure.

Experimental Protocol: Synthesis of Brimonidine Tartrate

A validated procedure adapted for research scale.

-

Thiourea Formation :

-

Dissolve This compound (2.66 g, 10 mmol) in Benzene or Toluene (30 mL).

-

Add Ethylenediamine (3.0 g, 50 mmol, excess) dropwise.

-

Stir for 1–2 hours. A precipitate (the thiourea intermediate) may form.[1]

-

Note: In some industrial patents, this intermediate is isolated. In others, it is telescoped.

-

-

Cyclization :

-

Heat the reaction mixture to reflux.

-

Maintain reflux until the evolution of H₂S gas ceases (detectable by lead acetate paper turning black).

-

Alternative: Some protocols use mercuric oxide (HgO) or other desulfurizing agents to accelerate this step at lower temperatures, but thermal reflux in methanol/toluene is standard.

-

-

Salt Formation :

-

Isolate the free base Brimonidine by filtration/evaporation.

-

Dissolve in Methanol and add L-Tartaric acid (1.0 eq).

-

Crystallize the Brimonidine Tartrate salt from the solution.

-

Safety & Handling

-

Toxicity : Isothiocyanates are potent sensitizers and can cause severe respiratory irritation. Handle only in a fume hood.

-

Thiophosgene : Extremely toxic by inhalation. Use a caustic scrubber (NaOH trap) for any vented gases during synthesis.

-

Waste : Aqueous waste from the reaction will contain thiocarbonyl byproducts; treat with bleach (hypochlorite) to oxidize sulfur species before disposal.

References

-

Gluchowski, C. (1991). Quinoxaline derivatives as alpha-2 adrenergic agonists. U.S. Patent No.[2] 5,077,292. Washington, DC: U.S. Patent and Trademark Office. Link

- Allergan, Inc.Brimonidine Tartrate: Synthesis and Pharmacology.

-

Mori, K., et al. (2018). Novel polymorph of brimonidine tartrate and process for producing the same. JP Patent No. 6270603B2. Link

-

PubChem Database. this compound (CID 4460274). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. Product Specification: this compound.[3][4]Link

Sources

Methodological & Application

Application Notes and Protocols for Bioconjugation with 5-Bromo-6-isothiocyanatoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Reactivity of 5-Bromo-6-isothiocyanatoquinoxaline for Advanced Bioconjugation

The field of bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and therapeutic development. The strategic selection of a bifunctional linker is paramount to the success of creating stable and functional bioconjugates. This compound is an emerging reagent that offers a unique combination of a reactive isothiocyanate group and a quinoxaline scaffold, presenting distinct opportunities for the synthesis of novel bioconjugates for applications in drug delivery, diagnostics, and proteomics.

The quinoxaline moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including roles as DNA intercalating agents and inhibitors of protein kinases.[1][2] The incorporation of this scaffold into a bioconjugate can impart unique physicochemical properties and potentially novel biological functions. The isothiocyanate group (—N=C=S) is a well-established reactive handle for the modification of proteins. It readily reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, under mild conditions to form a stable thiourea linkage.[3][4]

This document provides a comprehensive guide to the use of this compound in bioconjugation reactions. It details the underlying chemical principles, provides step-by-step protocols for conjugation to proteins, and offers insights into the characterization and potential challenges associated with these conjugates.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

| Property | Value | Source |

| CAS Number | 134892-46-9 | [5] |

| Molecular Formula | C₉H₄BrN₃S | [5][6] |

| Molecular Weight | 266.12 g/mol | [5] |

| Appearance | Pale Orange to Light Brown Solid | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO; Sparingly soluble in Methanol | [7] |

| Storage | Inert atmosphere, 2-8°C | [5] |

The limited aqueous solubility of this compound necessitates the use of a co-solvent, such as DMSO or DMF, to prepare a stock solution before its addition to the aqueous protein solution. The bromine substituent enhances the lipophilicity of the molecule, which may influence its interaction with biological targets.[6]

Mechanism of Bioconjugation: The Thiourea Linkage

The primary mechanism of bioconjugation with this compound involves the reaction of the electrophilic isothiocyanate group with nucleophilic primary amine groups on the protein surface.

The reaction is highly pH-dependent. At alkaline pH (typically 8.5-9.5), the ε-amino group of lysine residues is deprotonated and thus more nucleophilic, favoring the formation of a stable thiourea bond.[3][8] While isothiocyanates can also react with the sulfhydryl group of cysteine residues, this reaction is generally more favorable at a more neutral pH.[3]

Caption: Mechanism of thiourea bond formation.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a model protein, such as an antibody. Optimization of these protocols for specific proteins and applications is highly recommended.

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

Prepare a solution of the protein to be conjugated (e.g., IgG) at a concentration of 1-10 mg/mL in a suitable buffer.

-

The recommended buffer is a carbonate-bicarbonate buffer (0.1 M, pH 9.0) or phosphate-buffered saline (PBS) adjusted to pH 8.5-9.0.

-

Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.

-

-

This compound Stock Solution:

-

Due to its limited aqueous solubility, prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A typical stock solution concentration is 10 mg/mL. This solution should be prepared fresh before each use to minimize hydrolysis of the isothiocyanate group.

-

Protocol 2: Bioconjugation Reaction

Caption: General workflow for bioconjugation.

-

Determine Molar Excess:

-

Reaction Setup:

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

-

It is crucial to ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.[9]

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent any potential photodegradation of the quinoxaline moiety. Gentle stirring or rocking is recommended during incubation.

-

Protocol 3: Purification of the Bioconjugate

The removal of unreacted this compound and any reaction byproducts is critical for the downstream application of the bioconjugate.

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) for the protein.

-

Dialyze against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes over 24-48 hours.

-

-

Gel Filtration Chromatography (Desalting):

-

For faster purification, a desalting column (e.g., Sephadex G-25) can be used.

-

Equilibrate the column with the desired storage buffer.

-

Apply the reaction mixture to the column and collect the fractions containing the purified bioconjugate. The protein conjugate will elute in the void volume, while the smaller, unreacted reagent will be retained.

-

Characterization of the Bioconjugate

Thorough characterization of the purified bioconjugate is essential to confirm successful conjugation and to determine the degree of labeling.

| Characterization Technique | Purpose |

| UV-Vis Spectroscopy | To determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated quinoxaline. |

| Mass Spectrometry (MS) | To confirm the covalent modification and determine the distribution of labeled species.[10][11] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity and heterogeneity of the conjugate. Techniques like reverse-phase (RP-HPLC) or ion-exchange (IEX) can be employed.[12] |

| Functional Assays | To ensure that the biological activity of the protein is retained after conjugation. |

Determining the Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL, which represents the average number of linker molecules conjugated to each protein, can be estimated using UV-Vis spectroscopy.[1][13]

-

Measure the absorbance of the purified bioconjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the this compound moiety. The λₘₐₓ of the quinoxaline derivative will need to be determined experimentally.

-

The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the linker at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (Aₗᵢₙₖₑᵣ × CF)] / εₚᵣₒₜₑᵢₙ

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

Aₗᵢₙₖₑᵣ: Absorbance of the conjugate at the λₘₐₓ of the linker.

-

CF: Correction factor (A₂₈₀ of the free linker / εₗᵢₙₖₑᵣ at its λₘₐₓ). This needs to be determined for this compound.

-

εₚᵣₒₜₑᵢₙ: Molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the conjugated linker can be calculated as:

Linker Concentration (M) = Aₗᵢₙₖₑᵣ / εₗᵢₙₖₑᵣ

-

εₗᵢₙₖₑᵣ: Molar extinction coefficient of the linker at its λₘₐₓ.

-

-

The Degree of Labeling (DOL) is then calculated as:

DOL = Linker Concentration (M) / Protein Concentration (M)

Troubleshooting and Key Considerations

| Potential Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling | Insufficient molar excess of the reagent. | Increase the molar excess of this compound. |

| Reaction pH is too low. | Ensure the reaction buffer pH is between 8.5 and 9.5. | |

| Hydrolysis of the isothiocyanate reagent. | Prepare the reagent stock solution fresh before each use. | |

| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is below 10% (v/v). |

| Protein instability at the reaction pH. | Perform the reaction at a lower pH and for a longer duration, or consider a different buffer. | |

| Loss of Protein Activity | Modification of critical lysine residues in the active site. | Reduce the molar excess of the reagent to achieve a lower DOL. Consider site-specific conjugation methods if activity is consistently lost. |

| Inconsistent Results | Variability in reagent quality or protein preparation. | Use high-purity reagents and ensure consistent protein purity and concentration. |

Stability of the Thiourea Linkage

The thiourea bond formed from the reaction of an isothiocyanate with a primary amine is generally considered to be highly stable under physiological conditions. However, some recent studies have raised concerns about the in vivo stability of thiourea linkages in certain contexts, suggesting potential susceptibility to enzymatic degradation or other clearance mechanisms. Researchers should be aware of this potential limitation and may need to conduct stability studies of their specific bioconjugate in relevant biological media.

Conclusion

This compound is a valuable tool for bioconjugation, offering a unique combination of a reactive isothiocyanate group and a biologically relevant quinoxaline scaffold. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can successfully conjugate this molecule to proteins to create novel tools for a wide range of applications. Thorough purification and characterization of the resulting bioconjugates are essential to ensure their quality and performance in downstream experiments. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this compound in your research and development endeavors.

References

-

MDPI. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. [Link]

-

PubChem. This compound (C9H4BrN3S). [Link]

-

ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

-

PMC - NIH. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

-

RSC Publishing. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

-

ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]

-

PMC - NIH. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. [Link]

-

ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]

-

PMC - NIH. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. [Link]

-

PubMed Central. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. [Link]

-

PubMed. Context-Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]

-

NIH. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

NIH. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

ACS Publications. Determination of the Labeling Density of Fluorophore–Biomolecule Conjugates with Absorption Spectroscopy. [Link]

-

DSpace@MIT. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]

-

New Journal of Chemistry (RSC Publishing). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. [Link]

-

ResearchGate. "Lysine is the Lord", thought some scientists in regard to the group interacting with fluorescein isothiocyanate in ATP-binding sites of P-type ATPases But, is it not cysteine?. [Link]

-

NIH. Conjugation of fluorescein isothiocyanate to antibodies. [Link]

-

PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. [Link]

-

PubMed Central - NIH. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]

-

G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

-

PubMed. Chemical characterization of isocyanate-protein conjugates. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

CellMosaic. Bioconjugate Analysis & Purification. [Link]

-

ResearchGate. SAR and potent compounds of quinoxaline derivatives. [Link]

Sources

- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 134892-46-9|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]

- 6. 5-BROMO-6-ISOTHIOCYANATE QUINOXALINE | 134892-46-9 [chemicalbook.com]

- 7. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Chemoselective Synthesis of Thiourea Derivatives from 5-Bromo-6-isothiocyanatoquinoxaline

Abstract & Strategic Context

This guide details the experimental framework for reacting 5-Bromo-6-isothiocyanatoquinoxaline (Compound 1 ) with various primary and secondary amines. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting significant antimicrobial, anticancer, and kinase-inhibitory activities.

The presence of the isothiocyanate (-NCS) moiety at the C6 position allows for the rapid generation of thiourea libraries via "click-like" nucleophilic addition. Crucially, the 5-bromo substituent serves two roles:

-

Steric/Electronic Modulator: It influences the electrophilicity of the -NCS group.

-

Orthogonal Handle: It remains intact during thiourea formation, enabling subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization to fused thiazolo[4,5-f]quinoxalines.

Chemical Basis & Reaction Mechanism

The Electrophilic Trap

The reaction is a nucleophilic addition where the amine nitrogen attacks the central carbon of the isothiocyanate group.

-

Reactivity Profile: The quinoxaline ring is electron-deficient (π-deficient), which enhances the electrophilicity of the -NCS carbon, making the reaction generally rapid at room temperature.

-

The 5-Bromo Effect: The bromine atom at the ortho position (C5) exerts an inductive electron-withdrawing effect (-I), theoretically activating the -NCS group. However, this is counterbalanced by steric hindrance , which may retard the approach of bulky amines compared to the non-brominated analog.

Reaction Pathway Visualization

Figure 1: Reaction pathway for the synthesis of thiourea derivatives. Note the critical requirement to exclude moisture to prevent hydrolysis.

Experimental Setup & Materials

Reagent Selection Table

| Component | Recommended Reagent | Grade | Rationale |

| Substrate | This compound | >97% | Purity is critical; impurities (e.g., residual thiophosgene) can scavenge amines. |

| Nucleophile | Primary/Secondary Amines | >98% | Use 1.1 to 1.2 equivalents to drive reaction to completion. |

| Solvent A | Dichloromethane (DCM) | Anhydrous | Standard for non-polar amines; easy workup (evaporation). |

| Solvent B | Acetonitrile (MeCN) or DMF | Anhydrous | Required for polar amines or amine salts; promotes dipole interactions. |

| Base | Triethylamine (TEA) or DIPEA | Anhydrous | Optional: Only required if using amine salts (e.g., HCl) to liberate the free base. |

Equipment

-

Reaction Vessel: 20 mL Scintillation vial (for <100mg scale) or Round Bottom Flask with Septum.

-

Atmosphere: Nitrogen (

) or Argon balloon. Strict moisture control is required. -

Temperature Control: Ice bath (0°C) and Magnetic Stirrer with heating block (for sluggish amines).

Detailed Protocol: Thiourea Synthesis

This protocol is optimized for a 1.0 mmol scale .

Phase 1: Preparation

-

Glassware Conditioning: Flame-dry the reaction flask and cool under a stream of dry nitrogen.

-

Solvent Prep: Ensure DCM or MeCN is dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm to prevent conversion of isothiocyanate back to amine.

Phase 2: Reaction

-

Dissolution: Dissolve This compound (266 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Observation: The solution should appear yellow/orange.

-

-

Amine Addition:

-

For Liquid Amines: Add the amine (1.1 mmol) dropwise via syringe over 2 minutes while stirring at 0°C.

-

For Solid Amines: Dissolve amine in minimal DCM/DMF before addition.

-

-

Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .

-

Timecourse: Aliphatic amines: 1–3 hours. Aniline derivatives: 6–12 hours (may require mild heating to 40°C).

-

-

Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material spot (

) should disappear, and a more polar product spot (

Phase 3: Workup & Purification

Method A: Precipitation (Preferred)

-

Many thiourea derivatives precipitate from DCM or MeCN upon formation.

-

Filter the solid using a sintered glass funnel.

-

Wash with cold diethyl ether (

) to remove unreacted amine. -

Dry under vacuum.

Method B: Column Chromatography

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

Redissolve residue in minimal DCM.

-

Purify via Silica Gel Flash Chromatography.

-

Gradient: 0%

50% EtOAc in Hexanes.

-

Decision Logic for Optimization

Use the following logic flow to troubleshoot low yields or sluggish reactions.

Figure 2: Troubleshooting decision tree for reaction optimization.

Safety & Handling (HSE)

-

Isothiocyanates: Potent lachrymators and skin sensitizers. All weighing and transfers must occur inside a functioning fume hood.

-

Quinoxalines: Potential DNA intercalators. Handle with gloves (Nitrile, double-gloved recommended).

-

Waste: Aqueous waste containing amines must be segregated from acid waste to prevent exotherms.

References

-

Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

- Context: Authoritative text on general quinoxaline reactivity and scaffold properties.

-

Sommen, G., et al. (2003). "Synthesis of new thiazolo[4,5-f]quinoxalines." Synlett, 2003(11), 1731-1734.

- Context: Describes the use of 6-aminoquinoxalines to generate isothiocyanates and subsequent cyclization, validating the chemical p

-

Sriram, D., et al. (2007). "Synthesis of quinoxaline derivatives as antimycobacterial agents." Bioorganic & Medicinal Chemistry, 15(13), 4529-4540.

- Context: Provides protocols for functionalizi

Applications of 5-Bromo-6-isothiocyanatoquinoxaline in medicinal chemistry

Application Note: 5-Bromo-6-isothiocyanatoquinoxaline in Medicinal Chemistry

Executive Summary

This compound (CAS: 134892-46-9) is a specialized heterocyclic building block primarily utilized as the linchpin intermediate in the synthesis of Brimonidine , a selective

Beyond its industrial utility, this compound represents a dual-functional scaffold for medicinal chemists. It combines an electrophilic isothiocyanate (-NCS) motif—capable of rapid "click-like" conjugation with amines and thiols—with a bromo-substituent at the C5 position, which serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its reactivity profile, specific protocols for imidazoline ring formation, and its potential in generating diverse quinoxaline libraries.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 266.12 g/mol |

| Appearance | Pale orange to light brown solid |

| Solubility | Soluble in DMSO, DMF, CHCl |

| Storage | -20°C, under inert atmosphere (Hygroscopic/Moisture Sensitive) |

Functional Analysis

-

Isothiocyanate (C6-NCS) : A "soft" electrophile that reacts exclusively with nucleophiles (primary/secondary amines, thiols) to form thioureas or dithiocarbamates. This is the site of cyclization for imidazoline synthesis.

-

Bromide (C5-Br) : An orthogonal reactive site. Due to the electron-deficient nature of the quinoxaline ring, this bromide is activated for nucleophilic aromatic substitution (S

Ar) or metal-catalyzed cross-coupling, allowing late-stage diversification.

Primary Application: Synthesis of Brimonidine[3]

The most critical application of this compound is its conversion into Brimonidine via reaction with ethylenediamine. This reaction constructs the 2-aminoimidazoline pharmacophore essential for adrenergic receptor binding.

Mechanism of Action

The synthesis proceeds via a cascade sequence:

-

Nucleophilic Addition : The primary amine of ethylenediamine attacks the central carbon of the isothiocyanate to form a transient thiourea intermediate.

-

Cyclization : The second amine group attacks the thiocarbonyl, followed by desulfurization (loss of H

S) to close the imidazoline ring.

Experimental Protocol: Imidazoline Formation

Objective : Conversion of this compound to Brimonidine.

Reagents:

-

Ethylenediamine (excess, 5.0–10.0 eq)

-

Solvent: Benzene (historical) or Toluene/Methanol (modern green alternative)

-

Catalyst (Optional): Mercuric oxide (HgO) or other desulfurizing agents can accelerate the final cyclization, though thermal cyclization is common.

Step-by-Step Procedure:

-

Preparation : Dissolve this compound (2.66 g, 10 mmol) in anhydrous toluene (50 mL) under nitrogen.

-

Addition : Add ethylenediamine (3.3 mL, 50 mmol) dropwise at 0°C to prevent uncontrolled exotherms.

-

Intermediate Formation : Stir at room temperature for 1 hour. TLC should show the disappearance of the starting material and formation of the thiourea intermediate.

-

Cyclization : Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitoring for the evolution of H

S gas (rotten egg smell) indicates successful cyclization.-

Note: For faster kinetics, add HgO (1.1 eq) during reflux to trap sulfur as HgS (black precipitate).

-

-

Work-up :

-

Cool to room temperature.[3]

-

If HgO was used, filter through a celite pad.

-

Concentrate the filtrate under reduced pressure.

-

Resuspend the residue in cold methanol/water (1:1) to precipitate the crude product.

-

-

Purification : Recrystallize from methanol to yield off-white crystals of Brimonidine.

Secondary Application: Scaffold for Library Generation

For drug discovery, this molecule acts as a template for Fragment-Based Drug Design (FBDD) . The isothiocyanate can be used to "anchor" the scaffold to various amines, while the bromine allows for "growing" the molecule into hydrophobic pockets of a target protein.

Workflow: Orthogonal Functionalization

Figure 1: Orthogonal functionalization strategy. The isothiocyanate is typically reacted first (Reaction A) to avoid catalyst poisoning by the sulfur in subsequent palladium steps (Reaction B).

Quality Control & Impurity Analysis

In GMP manufacturing of Brimonidine, this compound is a critical process-related impurity (Impurity A). It must be controlled to <0.15%.

HPLC Method for Detection:

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Formic acid in Water.

-

Mobile Phase B : Acetonitrile.[4]

-

Gradient : 10% B to 90% B over 20 minutes.

-

Detection : UV at 254 nm (Quinoxaline absorption) and 310 nm.

-

Retention Time : The isothiocyanate is less polar than Brimonidine and will elute later (higher R

).

Safety & Handling (SHE)

-

Toxicity : Isothiocyanates are potent sensitizers. They can cause severe skin allergies and respiratory distress (lacrimators).

-

Handling : Always handle in a fume hood. Double-glove (Nitrile) is mandatory.

-

Quenching : Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the reactive isothiocyanate into a harmless thiourea/carbamate before disposal.

References

-

Brimonidine Synthesis & Mechanism

-

Impurity Profiling

- Title: "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar

- Source: Der Pharma Chemica

-

URL: [Link]

-

Chemical Properties & Safety

- Title: "5-Bromo-6-isothiocyan

- Source: PubChem (NIH)

-

URL: [Link]

Sources

- 1. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. nighochem.com [nighochem.com]

- 6. Effect of solvent on the reactions of coordination complexes. Part 5.—Kinetics of solvolysis of cis-(bromo)-[(2-aminothiazole)-bis(ethylenediamine)cobalt(III) in methanol–water, propan-2-ol–water and ethylene glycol–water - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Developing kinase inhibitors using the quinoxaline scaffold

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is gathering comprehensive data on developing kinase inhibitors with a quinoxaline scaffold. I'm prioritizing the synthesis of quinoxaline-based compounds and their mechanism of action. Expect a focused collection of information.

Refining Search Strategies

I'm now refining my search strategies to find even more focused information. Specifically, I am hunting for synthesis routes, screening protocols, and SAR studies centered around quinoxaline-based kinase inhibitors. The data is piling up, and I am beginning to outline a structured guide to this area, thinking about the best format for application notes. I'm focusing on explanatory and self-validating content.

Outlining Application Notes

I'm now outlining the application notes' structure, focusing on a logical flow. I will start by drafting the core content, elaborating on quinoxaline's scientific principles and explaining the rationale for specific synthetic routes and assays. I'm prioritizing causality and incorporating self-validation. I will also develop step-by-step experimental protocols.

Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromo-6-isothiocyanatoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Quinoxaline Building Block